

Selectivity Profile of the LATS Inhibitor GA-017: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GA-017

Cat. No.: B10830394

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of **GA-017**, a potent, ATP-competitive inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2). **GA-017** serves as a valuable chemical probe for studying the Hippo signaling pathway, a critical regulator of organ size, tissue regeneration, and cell proliferation.^{[1][2][3]} Its primary mechanism involves blocking the LATS-mediated phosphorylation of the transcriptional coactivators YAP and TAZ, leading to their nuclear translocation and the activation of growth-promoting gene expression.^{[1][2][4]}

Quantitative Kinase Inhibition Profile

The inhibitory activity of **GA-017** has been quantified against its primary targets, LATS1 and LATS2, and profiled across a broad panel of kinases to determine its selectivity.

On-Target Potency

GA-017 demonstrates potent, low-nanomolar inhibition of both LATS1 and LATS2. The 50% inhibitory concentrations (IC₅₀) and inhibition constants (K_i) are summarized below. The inhibitor acts in a manner that is competitive with ATP.^{[1][5][6]}

Target	IC50 (nM)	Ki (nM)	Mechanism of Inhibition
LATS1	4.10 ± 0.79	0.58 ± 0.11	ATP-Competitive
LATS2	3.92 ± 0.42	0.25 ± 0.03	ATP-Competitive

Off-Target Selectivity Screening

To assess its broader kinase selectivity, **GA-017** was evaluated at a concentration of 100 nM against a panel of 321 different kinases.^[1] The screening revealed that **GA-017** has high potency against a limited number of kinases, primarily within the AGC kinase family.^[1] In this comprehensive screening, 16 kinases of the AGC family were inhibited by more than 65%.^[1]

Key off-target kinases inhibited by **GA-017** at 100 nM include:^[1]

Off-Target Kinase	Kinase Family	% Inhibition at 100 nM
Mitogen and Stress Activated Protein Kinase 1 (MSK1)	AGC	> 65%
p70S6 Kinase (p70S6K)	AGC	> 65%
Protein Kinase A Catalytic Subunit Alpha (PKAC α)	AGC	> 65%
Protein Kinase A Catalytic Subunit Beta (PKAC β)	AGC	> 65%
Serum/Glucocorticoid-Regulated Kinase 2 (SGK2)	AGC	> 65%
Serum/Glucocorticoid-Regulated Kinase 3 (SGK3)	AGC	> 65%

Experimental Protocols

The following methodologies were employed to characterize the kinase inhibition profile of **GA-017**.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The potency of **GA-017** against LATS1 and LATS2 was determined using an in vitro kinase assay that measures the phosphorylation of a substrate.

- Kinases: Recombinant LATS1 and LATS2.
- Substrate: A suitable peptide or protein substrate for LATS kinases.
- ATP Concentration: The assay was performed in the presence of 400 μ M ATP to generate dose-response curves.[\[1\]](#)
- Detection Method: The reaction velocity is typically determined by quantifying the amount of phosphorylated substrate, often using methods involving radioactive ATP (e.g., [γ -33P]-ATP) and measuring its incorporation into the substrate.[\[7\]](#)[\[8\]](#)
- Data Analysis: Dose-response curves were generated by plotting the percentage of kinase inhibition against a range of **GA-017** concentrations. The IC50 values, representing the concentration of inhibitor required to reduce kinase activity by 50%, were calculated from these curves.[\[1\]](#)

Determination of Inhibition Constant (Ki) and Mechanism

To elucidate the mechanism of inhibition, kinetic studies were performed, and the data were analyzed using a double-reciprocal Lineweaver-Burk plot.[\[1\]](#)[\[4\]](#)

- Methodology: The initial reaction velocity of the kinase was measured at various concentrations of ATP (e.g., ranging from 100 to 400 μ M) in the presence of different fixed concentrations of **GA-017**.[\[1\]](#)
- Data Analysis: A Lineweaver-Burk plot (1/velocity vs. 1/[ATP]) was generated. An intersection of the resulting lines on the y-axis is characteristic of competitive inhibition with respect to ATP. The inhibition constant (Ki) was calculated from these kinetic data.[\[1\]](#)

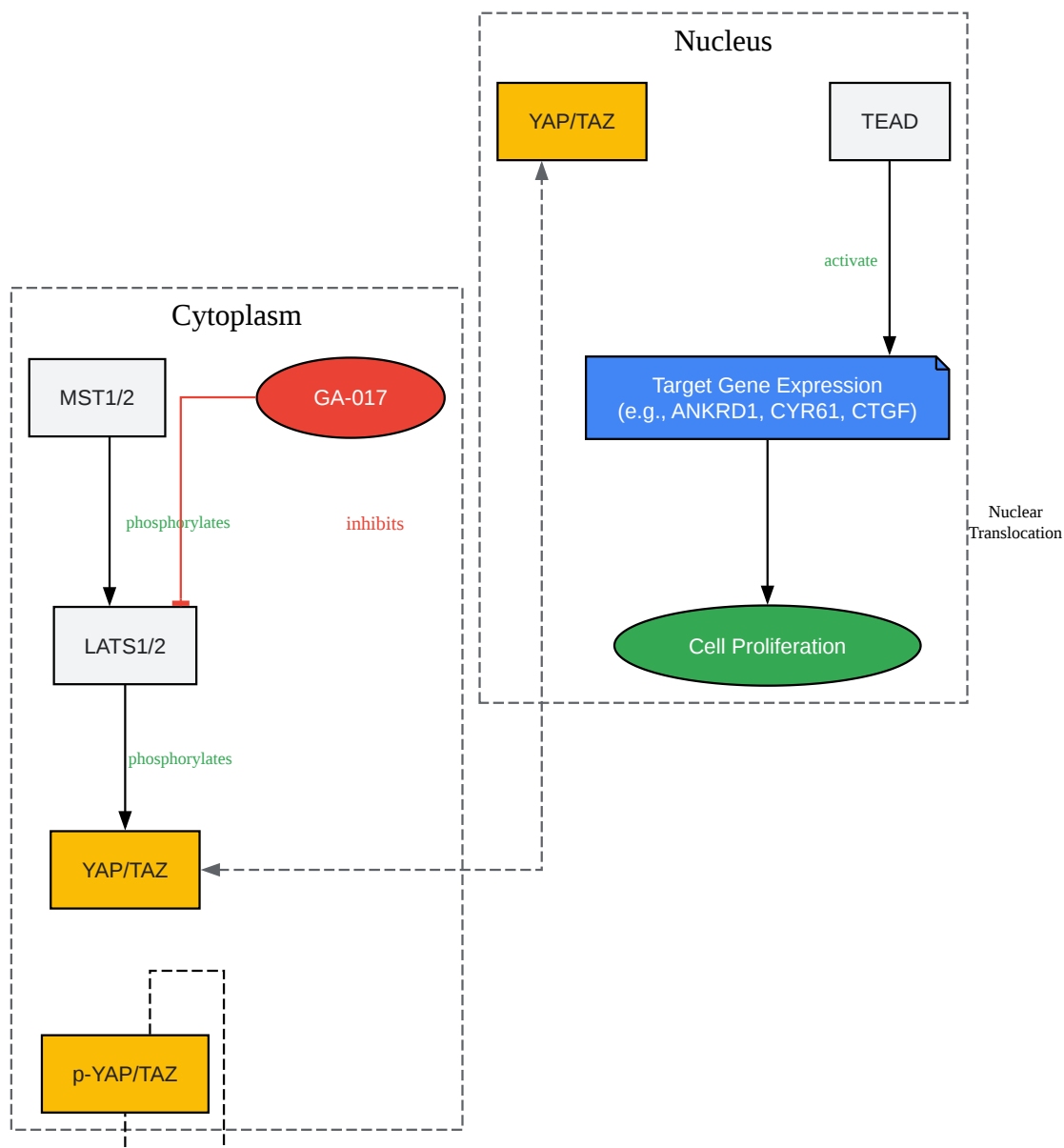
Broad-Panel Kinase Selectivity Screening

The selectivity of **GA-017** was profiled using a large-scale kinase screening panel.

- Assay Panel: A panel of 321 diverse kinases was used for the screening.[\[1\]](#)
- Inhibitor Concentration: **GA-017** was tested at a fixed concentration of 100 nM.[\[1\]](#)
- Methodology: The percentage of inhibition of each kinase in the panel by **GA-017** was determined. A threshold (e.g., >65% inhibition) was used to identify significant off-target interactions.[\[1\]](#) The results were visualized on a tree-view map to illustrate the selectivity profile across the human kinome.[\[1\]](#)

Visualizations

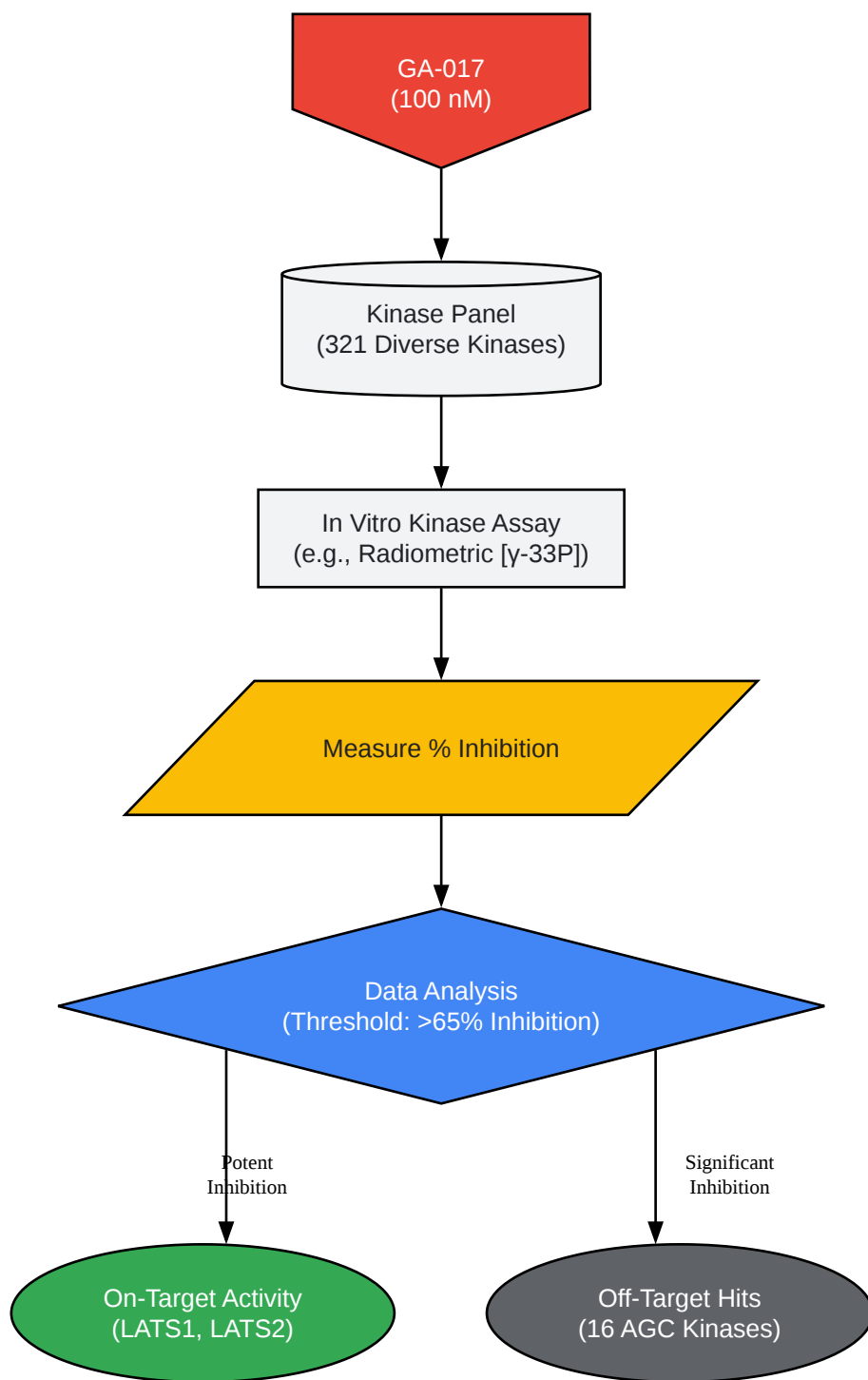
GA-017 Mechanism of Action in the Hippo Pathway



[Click to download full resolution via product page](#)

Caption: Mechanism of **GA-017** in the Hippo signaling pathway.

Experimental Workflow for Kinase Selectivity Profiling



[Click to download full resolution via product page](#)

Caption: Workflow for assessing the kinase selectivity of **GA-017**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00492B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Selectivity Profile of the LATS Inhibitor GA-017: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830394#selectivity-profile-of-ga-017-lats-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com